molecular formula C19H13F2N3O3S B2494762 2-(2-fluorobenzyl)-4-(3-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 1251578-11-6

2-(2-fluorobenzyl)-4-(3-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No. B2494762
CAS RN: 1251578-11-6
M. Wt: 401.39
InChI Key: ITCGGBCRGUZISQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step chemical reactions, utilizing various reagents and conditions to build the complex molecular architecture. For example, an improved synthesis method for 4-chlorocoumarin-3-sulfonyl chloride, a precursor to related thiadiazine dioxides, has been reported, highlighting the challenges and solutions in synthesizing such compounds (Jashari et al., 2007). Additionally, the synthesis of tetrahydrobenzo[e]pyrazino[2,1-c][1,2,4]thiadiazinone 6,6-dioxides on solid supports illustrates the modular and chemoselective approach to constructing similar heterocyclic frameworks (Schütznerová et al., 2016).

Molecular Structure Analysis

X-ray crystallography provides detailed insights into the molecular structure of related compounds. For instance, the crystal structure analysis of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole revealed the planarity of the imidazo-thiadiazole entity and highlighted intramolecular hydrogen bonding, which is crucial for understanding the structural stability and reactivity of such molecules (Banu et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of thiadiazine dioxides involves a variety of reactions, including oxidation and nucleophilic addition, as demonstrated in the synthesis of related pyrido- and thiazino-thiadiazine derivatives (Neill et al., 1998). These reactions are pivotal for modifying the chemical structure to enhance or introduce new properties.

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystal structure are directly influenced by the molecular architecture. The insolubility of certain thiadiazine dioxides in common organic solvents poses challenges for purification, indicating the need for specialized techniques or conditions for handling and analysis (Jashari et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for chemical modifications, are essential for understanding and exploiting the compound's applications. For example, the stability of fused heterocycles like thiadiazines and their decomposition behavior under certain conditions highlight the importance of understanding chemical properties for synthesis and application development (Jashari et al., 2007).

Scientific Research Applications

Synthesis and Characterization

Research in this area primarily focuses on developing novel synthetic routes and characterizing the chemical structures of related compounds. For instance, Neill, Preston, and Wightman (1998) developed a method for the synthesis of pyrido-1,2,4-thiadiazines related to antihypertensive 1,2,4-benzothiadiazine-1,1-dioxides, highlighting the oxidation and synthesis processes to obtain derivatives including 1,1-dioxide and 5-oxide derivatives (Neill, Preston, & Wightman, 1998). Similarly, Banu et al. (2014) discussed the synthesis and crystal structure analysis of thiadiazole derivatives, providing insights into their molecular packing and structural confirmations through X-ray crystallography (Banu, Lamani, Khazi, & Begum, 2014).

Anticancer Activity

Some derivatives of the compound have been investigated for their potential anticancer properties. Kamal et al. (2011) designed and synthesized a series of benzothiadiazinyl hydrazinecarboxamides and anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine 5,5-diones, which exhibited moderate to good inhibitory activity against various cancer cell lines, indicating their potential as anticancer agents (Kamal et al., 2011).

properties

IUPAC Name

4-(3-fluorophenyl)-2-[(2-fluorophenyl)methyl]-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N3O3S/c20-14-6-3-7-15(11-14)24-18-17(9-4-10-22-18)28(26,27)23(19(24)25)12-13-5-1-2-8-16(13)21/h1-11H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCGGBCRGUZISQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)N(C3=C(S2(=O)=O)C=CC=N3)C4=CC(=CC=C4)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluorobenzyl)-4-(3-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

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